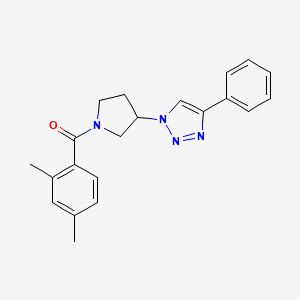
(2,4-二甲基苯基)(3-(4-苯基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
科学研究应用
Chemistry
In chemistry, (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its triazole ring is known for its bioorthogonal properties, making it useful in labeling and tracking studies.
Medicine
Medically, this compound has potential applications in drug development. The triazole ring is a common motif in pharmaceuticals due to its stability and ability to interact with biological targets. This compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions One common approach is the cycloaddition reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce halogens or other functional groups.
作用机制
The mechanism of action of (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets through its triazole and pyrrolidine rings. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other triazole-containing molecules, such as:
- (2,4-dimethylphenyl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- (2,4-dimethylphenyl)(3-(4-ethyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)methanone
Uniqueness
What sets (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
属性
IUPAC Name |
(2,4-dimethylphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-8-9-19(16(2)12-15)21(26)24-11-10-18(13-24)25-14-20(22-23-25)17-6-4-3-5-7-17/h3-9,12,14,18H,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTYYMAVSJSGFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2372545.png)
![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

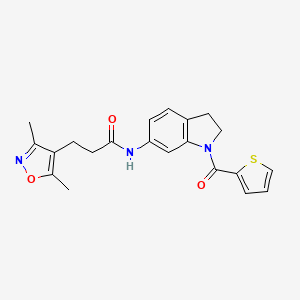
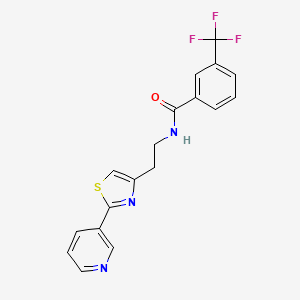
![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)
![N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2372554.png)
![methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2372555.png)
![Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2372556.png)
![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)
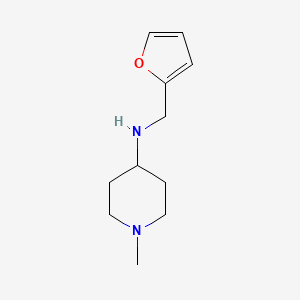
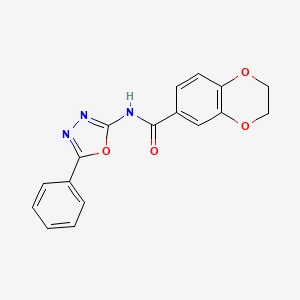
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)
